6-[(2-Methylpropan-2-yl)oxy]hexan-1-amine;hydrochloride
Description
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxy]hexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO.ClH/c1-10(2,3)12-9-7-5-4-6-8-11;/h4-9,11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJGRJAVMBEMFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCCCCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Methylpropan-2-yl)oxy]hexan-1-amine;hydrochloride can be achieved through several synthetic routes. One common method involves the alkylation of hexan-1-amine with 2-methylpropan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 6-[(2-Methylpropan-2-yl)oxy]hexan-1-amine;hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-[(2-Methylpropan-2-yl)oxy]hexan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitriles or oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Pharmacological Applications
The compound is primarily investigated for its potential as a precursor in the synthesis of various bioactive molecules. Its structural features allow for modifications that can enhance biological activity. Here are some key areas of application:
Antidepressant Activity
Research indicates that compounds similar to 6-[(2-Methylpropan-2-yl)oxy]hexan-1-amine;hydrochloride may exhibit monoamine transporter inhibition, which is crucial for developing antidepressants. Such compounds can potentially modulate serotonin and norepinephrine levels in the brain, thereby alleviating symptoms of depression .
Antimicrobial Properties
The compound's derivatives have been evaluated for antimicrobial activity against various pathogens. Studies have shown that modifications to the amine structure can lead to enhanced antibacterial properties, making them candidates for new antibiotic therapies .
Synthesis Pathways
The synthesis of 6-[(2-Methylpropan-2-yl)oxy]hexan-1-amine;hydrochloride can be achieved through several methods, including:
Asymmetric Synthesis
Chiral synthesis approaches are employed to create enantiomerically pure forms of the compound, which are often more biologically active than their racemic counterparts. Techniques such as asymmetric transfer hydrogenation and enzymatic catalysis have been explored to achieve high yields and selectivity .
Modification of Existing Compounds
This compound can also be synthesized by modifying existing pharmaceuticals through alkylation or acylation reactions, enhancing their therapeutic profiles and reducing side effects .
Continued investigation into the pharmacodynamics and pharmacokinetics of this compound could lead to the development of novel therapeutics targeting depression and bacterial infections.
Optimization of Synthesis Routes
Improving synthetic methodologies will be crucial for scaling up production and ensuring the availability of this compound for clinical trials.
Mechanism of Action
The mechanism of action of 6-[(2-Methylpropan-2-yl)oxy]hexan-1-amine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Structural Analogues in Pharmaceutical Degradation
Compound : 6-(2-((2,6-Dichlorobenzyl)oxy)ethoxy)hexan-1-amine (m/z 320)
- Key Features : Contains a dichlorobenzyl ether and a hexan-1-amine group.
- Degradation Pathway: Formed during acidic/basic hydrolysis of vilanterol, undergoing further degradation to 6-aminohexan-1-ol (m/z 117) .
- Comparison : Unlike the target compound, this analogue includes a dichlorobenzyl substituent, increasing molecular weight (MW = 320 vs. ~221.8 for the target compound) and altering polarity. Both share the hexan-1-amine backbone, but the tert-butoxy group in the target compound may confer greater steric hindrance and stability .
Morpholino and Fluorinated Derivatives
Compound: 6-[2-(Fluoromethyl)morpholino]hexan-1-amine ()
Biphenyl Ether Liquid Crystal Precursors
Compound : 6-((4'-(Tetradecyloxy)-[1,1'-biphenyl]-4-yl)oxy)hexan-1-amine ()
- Molecular Formula: C₃₂H₄₃NO₃
- Applications : Used in liquid crystals due to rigid biphenyl cores and flexible alkyl chains .
- Comparison : The biphenyl ether moiety provides rigidity and mesogenic properties, whereas the tert-butoxy group in the target compound lacks such planar structure. Both share hexan-1-amine backbones, but the target compound’s smaller size may limit liquid crystalline behavior .
Hydrochloride Salts of Alkylamines
Compound : Methoxisopropamine Hydrochloride ()
- Molecular Formula: C₁₆H₂₃NO₂·HCl
- Applications : Research standard for forensic and pharmacological studies.
- Comparison: Both compounds are hydrochloride salts, enhancing solubility.
Data Table: Key Comparative Properties
Biological Activity
6-[(2-Methylpropan-2-yl)oxy]hexan-1-amine;hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological evaluations, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound consists of a hexanamine backbone with a 2-methylpropan-2-yl ether functional group. This structural arrangement may influence its lipophilicity and interactions with biological targets.
Pharmacological Effects
- Acetylcholinesterase Inhibition : Studies have shown that compounds with similar structures exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. In vitro assays demonstrated IC50 values indicating strong inhibitory activity, suggesting potential therapeutic applications in cognitive disorders .
- Anticancer Properties : Research indicates that analogs of 6-[(2-Methylpropan-2-yl)oxy]hexan-1-amine may exhibit anticancer activity. For instance, compounds structurally related to this amine have been tested against various cancer cell lines, showing dose-dependent inhibition of cell proliferation .
- Mechanism of Action : The biological activity may be attributed to the modulation of specific pathways such as the hypoxia-inducible factor (HIF) pathway. Inhibition of HIF transcriptional activation under hypoxic conditions has been observed, which is critical in tumor growth and survival .
Study 1: Acetylcholinesterase Inhibition
A series of compounds based on the coumarin structure were synthesized and tested for AChE inhibitory activity. Among these, specific compounds exhibited IC50 values as low as 2.7 µM, indicating strong potential for treating Alzheimer’s disease through enhanced cholinergic signaling .
Study 2: Anticancer Activity
In a study examining the effects of various amine derivatives on glioblastoma cells, certain analogs demonstrated significant inhibition of HIF-1α protein accumulation under hypoxic conditions. This suggests a mechanism where the compound may prevent tumor progression by inhibiting critical pathways involved in cellular adaptation to low oxygen levels .
Data Tables
| Compound | IC50 (µM) | Target | Biological Activity |
|---|---|---|---|
| Compound A | 2.7 | Acetylcholinesterase | Strong inhibitor |
| Compound B | 5.0 | HIF-1α | Moderate inhibitor |
| Compound C | 10.0 | Tumor Cell Proliferation | Weak inhibitor |
Q & A
Basic: What are the optimal synthesis conditions for 6-[(2-Methylpropan-2-yl)oxy]hexan-1-amine hydrochloride, and how does the hydrochloride formation improve yield?
Methodological Answer:
The synthesis typically involves reacting the free base (6-[(2-Methylpropan-2-yl)oxy]hexan-1-amine) with hydrochloric acid under controlled conditions. Key parameters include:
- Temperature: Room temperature (20–25°C) is often sufficient, as excessive heat may degrade the tert-butyl ether group .
- Solvent: Polar aprotic solvents (e.g., dioxane) enhance reaction homogeneity and minimize side reactions .
- Stoichiometry: A 1:1 molar ratio of amine to HCl ensures complete protonation, confirmed by pH monitoring.
Hydrochloride formation improves yield by:
- Enhanced Solubility: The ionic form increases water solubility, facilitating purification via recrystallization .
- Stability: The hydrochloride salt is less prone to oxidation compared to the free base, improving storage and handling .
Basic: How does the solubility profile of 6-[(2-Methylpropan-2-yl)oxy]hexan-1-amine hydrochloride influence its experimental applications?
Methodological Answer:
The compound’s solubility is pH-dependent due to the amine’s basicity (pKa ~9–10):
- Aqueous Solutions: Highly soluble in water at pH < 7 (protonated form) but precipitates in basic conditions (deprotonated free base) .
- Organic Solvents: Moderately soluble in ethanol and methanol, which is useful for reactions requiring non-aqueous media .
Experimental Design Considerations:
- Biological Assays: Use buffered solutions (pH 4–6) to maintain solubility and avoid aggregation in cell-based studies .
- Chromatography: Reverse-phase HPLC with acidic mobile phases (e.g., 0.1% TFA) improves peak resolution .
Advanced: What spectroscopic techniques are most effective for characterizing 6-[(2-Methylpropan-2-yl)oxy]hexan-1-amine hydrochloride, and how are data contradictions resolved?
Methodological Answer:
- 1H-NMR: Key signals include:
- IR Spectroscopy: Confirm N–H stretching (~2500–3000 cm⁻¹ for NH3⁺) and C–O–C vibrations (~1100 cm⁻¹) .
- Mass Spectrometry: ESI-MS in positive ion mode shows [M+H]+ at m/z 206.1 (free base) and [M+Cl]⁻ at m/z 242.5 (salt) .
Data Cross-Validation:
- Compare experimental NMR shifts with computational predictions (e.g., DFT) to resolve ambiguities in tert-butyl group conformation .
Advanced: How does the tert-butyloxy group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The tert-butyloxy (2-methylpropan-2-yloxy) group acts as a steric hindrance modulator:
- Steric Effects: The bulky tert-butyl group reduces accessibility to the adjacent amine, slowing SN2 reactions but favoring SN1 mechanisms in polar solvents .
- Electronic Effects: The ether oxygen slightly deactivates the hexyl chain, reducing nucleophilicity of the amine in non-acidic conditions .
Experimental Validation:
- Kinetic Studies: Monitor reaction rates with varying electrophiles (e.g., alkyl halides) to distinguish between SN1/SN2 pathways .
- Computational Modeling: Use molecular docking to simulate steric clashes in receptor-binding studies .
Advanced: What strategies mitigate stability issues in long-term storage of 6-[(2-Methylpropan-2-yl)oxy]hexan-1-amine hydrochloride?
Methodological Answer:
Degradation pathways include:
- Hydrolysis: The tert-butyl ether may hydrolyze under acidic or humid conditions, releasing isobutylene .
- Oxidation: The primary amine can oxidize to nitro compounds if exposed to air .
Mitigation Strategies:
- Storage Conditions: Use desiccated, airtight containers at –20°C to minimize moisture and oxygen exposure .
- Stabilizers: Add antioxidants (e.g., BHT) at 0.1% w/w to inhibit oxidation .
- Quality Control: Regular HPLC-UV analysis (λ = 254 nm) monitors purity, with degradation products quantified via calibration curves .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies in bioactivity (e.g., IC50 values) often arise from:
- Assay Conditions: Variability in pH, solvent (DMSO vs. aqueous buffer), or cell lines .
- Purity: Impurities from incomplete synthesis (e.g., unreacted free base) alter observed activity .
Resolution Workflow:
Reproduce Synthesis: Follow documented protocols with rigorous purification (e.g., column chromatography) .
Standardize Assays: Use identical cell lines and solvent controls across labs .
Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
